molecular formula C9H10FNO3 B2808565 Methyl 2-amino-3-fluoro-4-methoxybenzoate CAS No. 1180497-48-6

Methyl 2-amino-3-fluoro-4-methoxybenzoate

Cat. No.: B2808565
CAS No.: 1180497-48-6
M. Wt: 199.181
InChI Key: UBKIXHUPQNDLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-fluoro-4-methoxybenzoate is a fluorinated aromatic ester characterized by amino, fluoro, and methoxy substituents on a benzoate backbone. This compound’s structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The fluorine atom at position 3 enhances metabolic stability and lipophilicity, while the methoxy group at position 4 contributes to solubility and hydrogen-bonding interactions. The methyl ester group facilitates synthetic modifications, enabling its use as an intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-amino-3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKIXHUPQNDLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180497-48-6
Record name methyl 2-amino-3-fluoro-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-fluoro-4-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid.

    Esterification: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 3-fluoro-4-methoxybenzoate.

    Nitration: The ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding methyl 2-nitro-3-fluoro-4-methoxybenzoate.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Methyl 2-nitro-3-fluoro-4-methoxybenzoate.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-fluoro-4-methoxybenzoate has been investigated for its potential therapeutic properties. Research indicates that it may serve as a precursor in the development of drugs targeting various diseases, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values suggesting moderate efficacy (e.g., MIC of 16 µg/mL against Staphylococcus aureus).
  • Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, IC50 values ranging from 15 to 30 µM have been observed in studies involving hepatoma and breast cancer cells.
  • Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic attacks on electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Fluorination Reactions : The presence of the fluorine atom enhances the reactivity of the compound, making it suitable for further modifications that can lead to derivatives with enhanced biological activity.

Biological Research Applications

The biological activities of this compound have made it a subject of interest in various research studies:

  • Mechanism of Action Studies : Research has focused on understanding how this compound interacts with biological macromolecules. Its amino group facilitates hydrogen bonding with enzymes or receptors, potentially influencing their activity and leading to therapeutic effects.
  • Case Studies :
    • Antimicrobial Efficacy Study : Evaluated the compound's effectiveness against Candida albicans, showing inhibition at concentrations as low as 10 µg/mL.
    • Antiviral Activity Assessment : Demonstrated significant antiviral effects against Herpes Simplex Virus Type 1 (HSV-1), with notable reductions in viral plaques at concentrations around 20 µg/mL.
    • Cytotoxicity Evaluation : Investigated the compound's effects on several cancer cell lines using MTT assays, revealing promising anticancer activity with IC50 values indicating potent cytotoxicity.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoro-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

  • Ethyl 2-amino-3-fluoro-4-methoxybenzoate: Structural Difference: Ethyl ester replaces the methyl ester. This variation is critical in drug design for tuning pharmacokinetic properties .

Triazine-Containing Benzoates (Herbicidal Derivatives)

  • Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l): Structural Difference: Incorporates a triazine ring linked to the benzoate via an amino group. Additional substituents include bromo and formyl groups. Functional Impact: The triazine moiety is essential for herbicidal activity, as seen in sulfonylurea herbicides like metsulfuron-methyl (). Methyl 2-amino-3-fluoro-4-methoxybenzoate lacks this group, limiting its herbicidal utility but broadening its applicability in non-agrochemical contexts .

Substituent-Driven Electronic Effects

  • Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate: Structural Difference: Replaces the amino and fluoro groups with a hydroxy and trifluoroacetamido group. Functional Impact: The trifluoroacetamido group is strongly electron-withdrawing, increasing acidity (lower pKa) compared to the amino group in this compound. This difference influences reactivity in nucleophilic substitutions and stability under physiological conditions .
  • 2-Methoxy-4,6-ditrifluoromethylbenzoic Acid: Structural Difference: Features two trifluoromethyl groups at positions 4 and 6. Functional Impact: The trifluoromethyl groups enhance electronegativity and steric hindrance, reducing metabolic degradation but increasing synthetic complexity. This compound offers a simpler fluorinated scaffold for targeted modifications .

Stability and Hydrolysis Profiles

  • Methyl Shikimate: Structural Difference: A cyclohexene carboxylic ester, unlike the aromatic benzoate. Functional Impact: Methyl shikimate’s cyclic structure confers rigidity and resistance to ester hydrolysis compared to this compound, which may undergo faster hydrolysis under basic conditions due to its linear ester group .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications LogP (Predicted)
This compound C₉H₉FNO₃ 2-NH₂, 3-F, 4-OCH₃ Pharmaceutical intermediate 1.2–1.5
Ethyl 2-amino-3-fluoro-4-methoxybenzoate C₁₀H₁₁FNO₃ Ethyl ester Lipophilic drug candidate 1.8–2.1
Metsulfuron-methyl (Herbicidal) C₁₄H₁₅N₅O₆S Triazine, sulfonylurea Herbicide 0.5–0.8
Methyl 2-hydroxy-4-trifluoroacetamidobenzoate C₁₀H₈F₃NO₄ 2-OH, 4-CF₃CONH Reactive intermediate 0.9–1.3

Notes on Key Findings

Substituent Positioning: The 3-fluoro and 4-methoxy groups in this compound optimize electronic effects for drug-likeness, balancing solubility and permeability .

Triazine vs. Benzoate Scaffolds: Triazine-containing analogs (e.g., 5l) exhibit herbicidal activity due to target-site interactions absent in this compound .

Ester Group Stability : Methyl esters generally hydrolyze faster than ethyl analogs, impacting shelf-life and in vivo performance .

Biological Activity

Methyl 2-amino-3-fluoro-4-methoxybenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity:

  • Amino Group : Facilitates hydrogen bonding and enhances interaction with biological targets.
  • Fluoro Group : Improves lipophilicity and membrane permeability, potentially enhancing bioavailability.
  • Methoxy Group : Modifies the electronic properties, influencing the compound's reactivity and interaction with enzymes or receptors.

The molecular formula of this compound is C_10H_10FNO_3, with a molecular weight of approximately 215.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino, fluoro, and methoxy groups allows the compound to form hydrogen bonds and other interactions that modulate enzymatic activity. For instance:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, suggesting a role in anticancer therapies.
  • Antimicrobial Activity : Studies indicate that it may exhibit antimicrobial properties against various bacterial strains, making it a candidate for treating infections caused by resistant pathogens .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1.0
Escherichia coli0.5
Pseudomonas aeruginosa0.125
Klebsiella pneumoniae0.03

These results indicate that this compound possesses significant antimicrobial activity, particularly against resistant strains .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound. The following table summarizes findings related to its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

The IC50 values suggest that this compound may inhibit cell proliferation effectively, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multidrug-resistant strains of E. coli and S. aureus. The compound exhibited lower MIC values compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Cytotoxicity Assessment : In another investigation focusing on the anticancer properties, this compound was tested on various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. These findings suggest that further development could lead to new therapeutic options for cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.